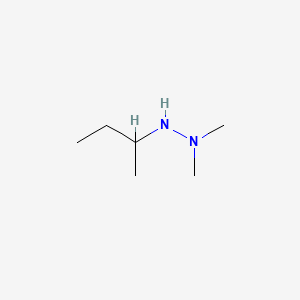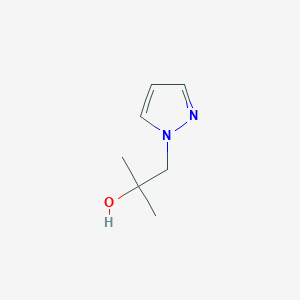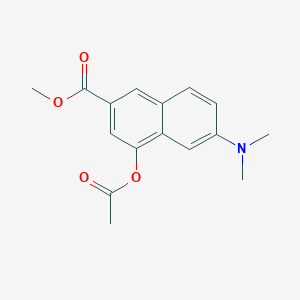
2-(Phenylamino)-5-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylamino)-5-pyrimidinol is an organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylamino)-5-pyrimidinol typically involves the reaction of 2-chloropyrimidine with aniline under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the chlorine atom is replaced by the phenylamino group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylamino)-5-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrimidine ring .
Aplicaciones Científicas De Investigación
2-(Phenylamino)-5-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as an anticancer agent and for its antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-(Phenylamino)-5-pyrimidinol involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the suppression of microbial growth .
Comparación Con Compuestos Similares
2-(Phenylamino)-5-pyrimidinol can be compared with other similar compounds, such as:
2-Aminopyrimidine: Similar in structure but lacks the phenyl group, leading to different biological activities.
2-Phenylaminopyrimidine: Similar but with different substitution patterns, affecting its reactivity and applications.
2-Phenylamino-3-acyl-1,4-naphthoquinone: Another compound with a phenylamino group but with a different core structure, leading to distinct biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
956128-06-6 |
|---|---|
Fórmula molecular |
C10H9N3O |
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
2-anilinopyrimidin-5-ol |
InChI |
InChI=1S/C10H9N3O/c14-9-6-11-10(12-7-9)13-8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13) |
Clave InChI |
BGFDUCFLQJCFCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC=C(C=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)

![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)



![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)






